Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a thiophene ring, and a piperidine ring. This compound is of interest due to its unique structure, which allows for diverse applications in scientific research, including drug development, materials synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives. Finally, these rings are combined through a series of condensation reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclohexene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as 2,5-dichlorothiophene and 2-aminothiophene.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and 4-piperidone.
Uniqueness
Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and industrial applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(14-5-2-1-3-6-14)17-10-8-13(9-11-17)15-7-4-12-19-15/h1-2,4,7,12-14H,3,5-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRFQKBRLYMQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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